
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide is an organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a dodecylsulfanyl group attached to the tetrahydropyrimidine ring, with a hydrobromide salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide typically involves the reaction of dodecylthiol with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to ensure the high purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydrobromide group, yielding the free base form.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide involves its interaction with molecular targets and pathways within biological systems. The dodecylsulfanyl group may facilitate membrane penetration, allowing the compound to reach intracellular targets. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dodecylsulfanyl)pyrimidine: Lacks the tetrahydro structure, making it less versatile in certain reactions.
1,4,5,6-Tetrahydropyrimidine derivatives: May have different substituents, affecting their chemical and biological properties.
Uniqueness
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide is unique due to the combination of the dodecylsulfanyl group and the tetrahydropyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C16H33BrN2S |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-dodecylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide |
InChI |
InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-17-13-12-14-18-16;/h2-15H2,1H3,(H,17,18);1H |
InChI-Schlüssel |
BNBVWULJVFUQHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=NCCCN1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


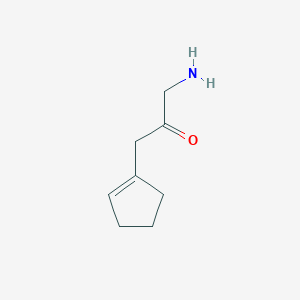
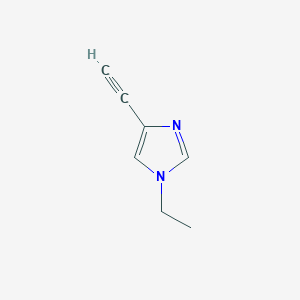



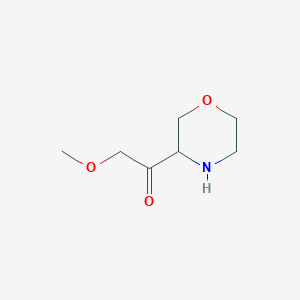
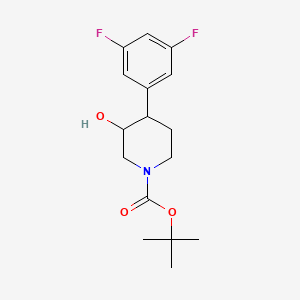
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
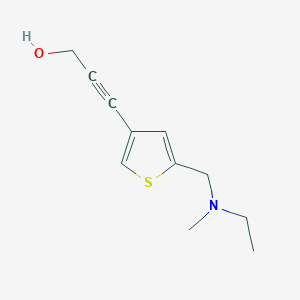
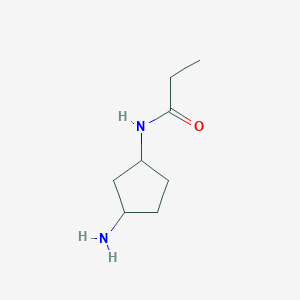
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

